![molecular formula C10H12O2 B14619365 Dispiro[2.2.2~6~.2~3~]decane-4,10-dione CAS No. 60582-70-9](/img/structure/B14619365.png)
Dispiro[2.2.2~6~.2~3~]decane-4,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[2.2.2~6~.2~3~]decane-4,10-dione is a unique chemical compound characterized by its distinctive dispiro structure. This compound is part of a class of compounds known for their interesting chemical and physical properties, which make them valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[2.2.2~6~.2~3~]decane-4,10-dione typically involves the reaction of cyclopropane derivatives with suitable reagents under controlled conditions. One common method includes the reaction of dimethyl trans, trans-muconate with cyclopropane derivatives to form the desired dispiro compound . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the dispiro structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dispiro[2.2.2~6~.2~3~]decane-4,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the dispiro structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Dispiro[2.2.2~6~.2~3~]decane-4,10-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for drug discovery and development . Additionally, in industry, it is used in the production of materials with specialized properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Dispiro[2.2.2~6~.2~3~]decane-4,10-dione involves its interaction with molecular targets through its reactive sites. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Dispiro[2.2.2~6~.2~3~]decane-4,10-dione include Dispiro[2.2.2.2]decane and Dispiro[3.1.3.1]decane-5,10-dione . These compounds share the dispiro structure but differ in the specific arrangement of atoms and functional groups.
Uniqueness: What sets this compound apart from similar compounds is its specific dispiro configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.
Eigenschaften
CAS-Nummer |
60582-70-9 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
dispiro[2.2.26.23]decane-5,9-dione |
InChI |
InChI=1S/C10H12O2/c11-7-5-9(1-2-9)6-8(12)10(7)3-4-10/h1-6H2 |
InChI-Schlüssel |
ZFFLMKJWZYOZDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(=O)C3(CC3)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
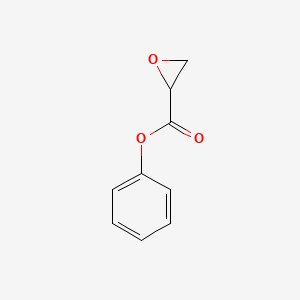
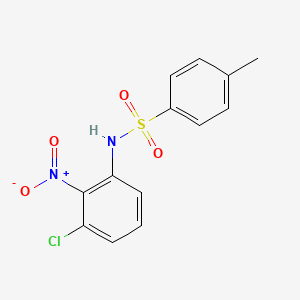
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
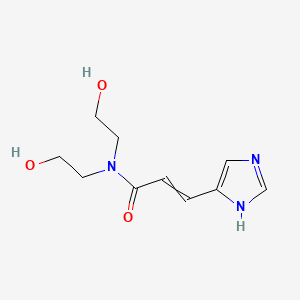
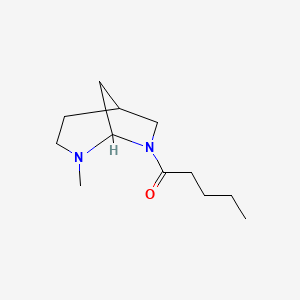
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
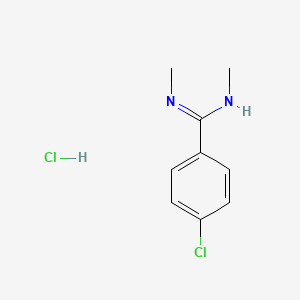
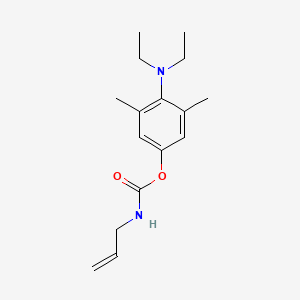
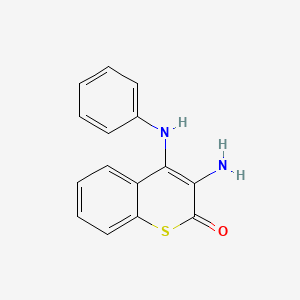
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
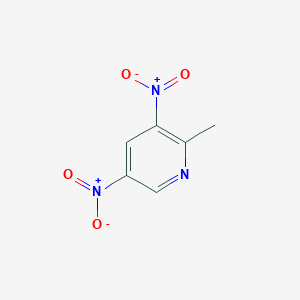
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)
